molecular formula C10H20Cl2N2O B2718854 3,5-Diaminoadamantan-1-ol;dihydrochloride CAS No. 2402829-22-3

3,5-Diaminoadamantan-1-ol;dihydrochloride

Cat. No.: B2718854
CAS No.: 2402829-22-3
M. Wt: 255.18
InChI Key: HASJCSKMEAWUDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Diaminoadamantan-1-ol;dihydrochloride is a chemical compound with the molecular formula C10H20Cl2N2O and a molecular weight of 25518 It is a derivative of adamantane, a hydrocarbon with a diamond-like structure, which imparts unique properties to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diaminoadamantan-1-ol;dihydrochloride typically involves the functionalization of adamantane. One common method includes the nitration of adamantane to form 1-nitroadamantane, followed by reduction to 1-aminoadamantane. Subsequent steps involve the introduction of amino groups at the 3 and 5 positions and the hydroxyl group at the 1 position. The final product is then converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the stability of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,5-Diaminoadamantan-1-ol;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amino groups can be reduced to form corresponding amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Formation of 3,5-diaminoadamantan-1-one.

    Reduction: Formation of 3,5-diaminoadamantane.

    Substitution: Formation of various substituted adamantane derivatives.

Scientific Research Applications

3,5-Diaminoadamantan-1-ol;dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its antiviral and anticancer properties.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-Diaminoadamantan-1-ol;dihydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Aminoadamantane: A precursor in the synthesis of 3,5-Diaminoadamantan-1-ol;dihydrochloride.

    3,5-Diaminoadamantane: Lacks the hydroxyl group present in this compound.

    1-Hydroxyadamantane: Lacks the amino groups present in this compound.

Uniqueness

This compound is unique due to the presence of both amino and hydroxyl functional groups, which impart distinct chemical and biological properties

Properties

IUPAC Name

3,5-diaminoadamantan-1-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.2ClH/c11-8-1-7-2-9(12,4-8)6-10(13,3-7)5-8;;/h7,13H,1-6,11-12H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASJCSKMEAWUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1(CC(C2)(C3)O)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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